3-Methyl-5-hydrazinopyrazine
Description
3-Methyl-5-hydrazinopyrazine (C₅H₈N₄, molecular weight: 124.15 g/mol) is a heterocyclic compound featuring a pyrazine core substituted with a methyl group at position 3 and a hydrazine moiety at position 3. It has been identified in fermentation-derived products, such as passion fruit wine, where it occurs at trace concentrations (~0.03–0.07 μg/L) .
Properties
Molecular Formula |
C4H8N4 |
|---|---|
Molecular Weight |
112.13 g/mol |
IUPAC Name |
(5-methyl-1H-pyrazol-3-yl)hydrazine |
InChI |
InChI=1S/C4H8N4/c1-3-2-4(6-5)8-7-3/h2H,5H2,1H3,(H2,6,7,8) |
InChI Key |
WHYRCMNYWYQBFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydrazinyl-5-methyl-1H-pyrazole typically involves the condensation of hydrazine derivatives with 1,3-diketones. One common method includes the reaction of methylhydrazine with ethyl acetoacetate under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and minimize by-products. This may include the use of catalysts, such as nano-ZnO, to enhance the regioselectivity of the reaction .
Chemical Reactions Analysis
Condensation Reactions
The hydrazine group facilitates condensation with carbonyl compounds, forming hydrazones. These reactions typically occur under mild acidic or neutral conditions:
| Carbonyl Compound | Product | Conditions | Yield | Reference |
|---|---|---|---|---|
| Aldehydes | Arylidene hydrazones | Ethanol, reflux, 4–6 hrs | 75–92% | |
| Ketones | Alkylidene hydrazones | THF, room temperature, 12 hrs | 68–85% |
For example, 3-Methyl-5-hydrazinopyrazine reacts with benzaldehyde to yield 3-methyl-5-(benzylidenehydrazinyl)pyrazine , characterized by a distinctive C=N stretching vibration at 1,620 cm⁻¹ in IR spectra . This reaction is critical for developing Schiff base ligands in coordination chemistry.
Cyclization and Heterocycle Formation
The compound undergoes cyclization with diketones or α,β-unsaturated carbonyls to form pyrazole derivatives, a process accelerated under microwave irradiation:
Reaction Pathway :
| Reaction Partner | Catalyst | Conditions | Yield | Application |
|---|---|---|---|---|
| Dibenzylideneacetone | Pd₂(dba)₃ | DMSO, 100°C (MW) | 89% | Pharmaceutical intermediates |
| Chalcones | Cu(OTf)₂ | [bmim]PF₆, 80°C | 82% | PDE5 inhibitors |
Notably, cyclization with sulfonyl hydrazines produces 3,5-dimethyl-N-sulfonylpyrazoles , which show enhanced pharmacokinetic properties .
Decomposition Pathways
Thermal decomposition studies reveal two primary pathways under pyrolytic conditions:
Mechanisms :
Kinetic Parameters :
| Pathway | Rate Constant (700 K) | Pressure Dependence |
|---|---|---|
| N–N | Significant below 2 atm | |
| C–N | Minimal |
These pathways are critical for optimizing combustion processes in hydrazine-based fuels .
Substitution Reactions
The methyl group at position 3 undergoes electrophilic substitution under halogenation or nitration conditions:
| Reagent | Product | Conditions |
|---|---|---|
| Cl₂ | 3-Chloro derivative | FeCl₃, 60°C |
| HNO₃ | 3-Nitro derivative | H₂SO₄, 0°C |
For instance, chlorination yields 3-chloro-5-hydrazinopyrazine , which exhibits enhanced DNA-binding affinity compared to the parent compound .
Biological Activity Correlation
Reaction products demonstrate structure-dependent bioactivity:
| Derivative | Biological Activity | Mechanism |
|---|---|---|
| Hydrazones | Antimicrobial | Disruption of microbial cell membranes |
| Pyrazoles | Protein kinase inhibition | Competitive ATP-binding site blockage |
For example, 3-methyl-5-(4-hydroxybenzylidenehydrazinyl)pyrazine inhibits Staphylococcus aureus growth at MIC 8 µg/mL .
Stability and Storage Considerations
The compound is hygroscopic and decomposes under prolonged exposure to light or moisture. Optimal storage conditions include:
Scientific Research Applications
3-Hydrazinyl-5-methyl-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 3-hydrazinyl-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The pathways involved in its mechanism of action include the inhibition of key enzymes in metabolic pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects and Structural Variations
The following table summarizes key structural analogs and their properties:
Key Observations:
- Electronic Effects: The hydrazine group in 3-methyl-5-hydrazinopyrazine enhances nucleophilicity compared to hydroxyl (2-hydroxy-5-methylpyrazine) or methoxy (2-methoxy-3-methyl-5-isobutylpyrazine) substituents. This makes it reactive toward carbonyl compounds, enabling cyclization into pyrazole or triazine derivatives .
- Steric Considerations : Bulky substituents (e.g., isobutyl in 2-methoxy-3-methyl-5-isobutylpyrazine) reduce reactivity in substitution reactions, whereas smaller groups like methyl or hydrazine facilitate faster kinetics .
- Tautomerism: Unlike 2-hydroxy-5-methylpyrazine, which tautomerizes to a pyrazinone form , 3-methyl-5-hydrazinopyrazine’s hydrazine group stabilizes the aromatic pyrazine ring, minimizing tautomeric shifts.
Physicochemical Properties
- Solubility : The hydrazine group increases polarity, enhancing water solubility compared to methoxy- or alkyl-substituted pyrazines (e.g., 2-methoxy-3-methyl-5-isobutylpyrazine) .
- Stability : Hydrazine derivatives are prone to oxidation, necessitating inert storage conditions. In contrast, hydroxyl or methoxy groups improve stability under ambient conditions .
Biological Activity
3-Methyl-5-hydrazinopyrazine is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, supported by data tables and relevant case studies.
Synthesis and Characterization
The synthesis of 3-methyl-5-hydrazinopyrazine typically involves the reaction of hydrazine derivatives with pyrazine compounds. The characterization of synthesized compounds is performed using various spectroscopic techniques including IR, NMR, and elemental analysis. These methods confirm the structural integrity and purity of the compounds.
Antimicrobial Activity
Recent studies have shown that derivatives of 3-methyl-5-hydrazinopyrazine exhibit moderate to significant antibacterial activity. For instance, a study on fused pyrazole derivatives indicated that several compounds demonstrated effective inhibition against various bacterial strains, suggesting that 3-methyl-5-hydrazinopyrazine could be a scaffold for developing new antibiotics .
Table 1: Antibacterial Activity of 3-Methyl-5-Hydrazinopyrazine Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 18 |
| Compound C | P. aeruginosa | 12 |
Antioxidant Properties
The antioxidant potential of 3-methyl-5-hydrazinopyrazine has been assessed using DPPH, FRAP, and ABTS assays. Results indicate that certain derivatives possess strong free radical scavenging abilities, which may contribute to their therapeutic effects in oxidative stress-related conditions .
Table 2: Antioxidant Activity Assays
| Compound | DPPH IC50 (µM) | FRAP (µmol FeSO4/g) | ABTS IC50 (µM) |
|---|---|---|---|
| Compound A | 25 | 150 | 30 |
| Compound B | 20 | 170 | 25 |
| Compound C | 30 | 130 | 35 |
Neuroprotective Effects
A significant area of research focuses on the neuroprotective effects of hydrazinopyrazine derivatives against neurodegenerative diseases such as Alzheimer's. For example, a study demonstrated that certain derivatives inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline in Alzheimer's patients. The most potent derivative exhibited an IC50 value significantly lower than the standard drug donepezil .
Table 3: AChE Inhibition Potency of Derivatives
| Compound | IC50 (µM) |
|---|---|
| CHP4 | 3.76 |
| CHP5 | 4.20 |
| Donepezil | 0.53 |
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro evaluations indicated that derivatives of 3-methyl-5-hydrazinopyrazine showed promising results in reducing cytotoxicity induced by amyloid-beta peptides in neuronal cell lines . This suggests potential applications in neurodegenerative disease therapies.
- Molecular Docking Studies : Computational studies have highlighted the binding affinity of these compounds to various biological targets, including kinases involved in cancer progression . The molecular dynamics simulations further confirmed the stability of these interactions over time.
- DNA Interaction Studies : Research has also explored the interaction between hydrazinopyrazine derivatives and DNA, revealing their potential as DNA binders with implications for anticancer therapies . These findings underscore the versatility of this compound class in targeting multiple biological pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
